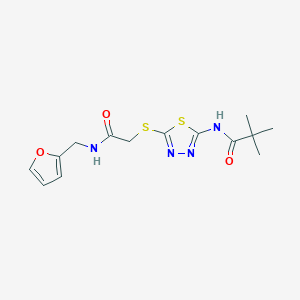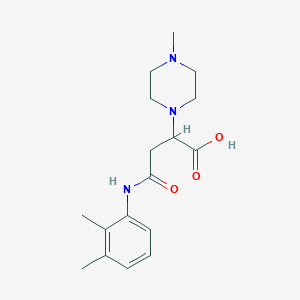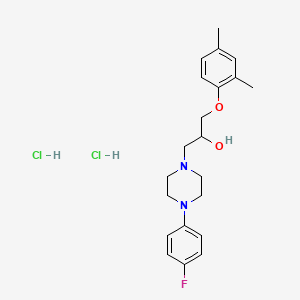
(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant and anxiolytic medication. It was first synthesized in 1972 by Eli Lilly and Company and was approved by the FDA in 1987. Fluoxetine is widely used in the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder.
作用机制
Fluoxetine selectively inhibits the reuptake of serotonin in the presynaptic neuron, leading to increased serotonin levels in the synaptic cleft. The increased serotonin levels activate postsynaptic receptors, leading to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
Fluoxetine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This effect is believed to contribute to the drug's antidepressant and anxiolytic effects. Fluoxetine has also been shown to reduce the levels of inflammatory cytokines, which have been implicated in the pathogenesis of depression and anxiety.
实验室实验的优点和局限性
Fluoxetine is widely used in laboratory experiments to study the effects of serotonin on various physiological and biochemical processes. The drug's selectivity for serotonin reuptake makes it a useful tool for studying the role of serotonin in the brain. However, (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine has been shown to have off-target effects on other neurotransmitters, such as dopamine and norepinephrine, which may complicate the interpretation of results.
未来方向
Future research on (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine may focus on identifying the genetic and environmental factors that influence the drug's efficacy and side effects. Additionally, studies may investigate the use of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine in combination with other medications or therapies to improve treatment outcomes. Finally, research may explore the potential use of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine in the treatment of other disorders, such as post-traumatic stress disorder and social anxiety disorder.
Conclusion:
In conclusion, (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine, or (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine, is a selective serotonin reuptake inhibitor used in the treatment of various psychiatric disorders. The drug's ability to selectively inhibit serotonin reuptake has been shown to improve mood, reduce anxiety, and decrease the frequency and severity of panic attacks. Fluoxetine has been extensively studied for its efficacy and safety, and future research may focus on improving treatment outcomes and identifying new therapeutic applications.
合成方法
The synthesis of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine involves the reaction of 4-chlorobenzotrifluoride with N-methyl-3-(4-methylpiperidin-1-yl) propan-1-amine in the presence of base and a palladium catalyst. The reaction yields (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine, which is then purified and formulated into various dosage forms.
科学研究应用
Fluoxetine has been extensively studied for its efficacy in the treatment of various psychiatric disorders. The drug's ability to selectively inhibit the reuptake of serotonin has been shown to improve mood, reduce anxiety, and decrease the frequency and severity of panic attacks. Fluoxetine has also been found to be effective in the treatment of bulimia nervosa, reducing the frequency of binge-eating and purging behaviors.
属性
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLKPEMBTBLDPI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2833979.png)
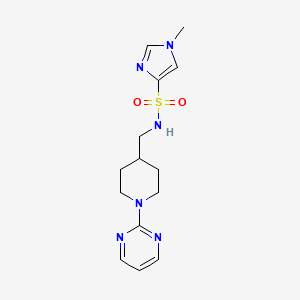
![2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2833981.png)
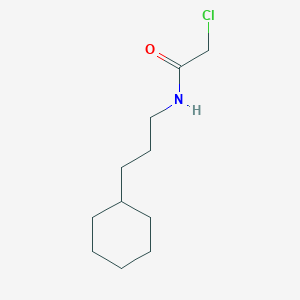
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2833983.png)
![(1R,5S)-N-(2-methoxyethyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2833985.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2833989.png)
![N-[1-(3,5-Dichloropyridin-2-yl)oxy-2-methylpropan-2-yl]oxirane-2-carboxamide](/img/structure/B2833992.png)
![1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2833996.png)
